molecular formula C11H10ClN3OS B11367565 2-(4-chlorophenyl)-N-(3-methyl-1,2,4-thiadiazol-5-yl)acetamide

2-(4-chlorophenyl)-N-(3-methyl-1,2,4-thiadiazol-5-yl)acetamide

Cat. No.: B11367565
M. Wt: 267.74 g/mol
InChI Key: VGVWOVSRDRPDHS-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(3-methyl-1,2,4-thiadiazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(3-methyl-1,2,4-thiadiazol-5-yl)acetamide typically involves the reaction of 4-chloroaniline with acetic anhydride to form 4-chloroacetanilide. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring, resulting in the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(3-methyl-1,2,4-thiadiazol-5-yl)acetamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity and can be studied for its potential as a pharmaceutical agent.

    Medicine: Research may focus on its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(3-methyl-1,2,4-thiadiazol-5-yl)acetamide involves its interaction with specific molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential cellular processes. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(1,2,4-thiadiazol-5-yl)acetamide: Lacks the methyl group on the thiadiazole ring.

    2-(4-chlorophenyl)-N-(3-methyl-1,3,4-thiadiazol-5-yl)acetamide: Has a different thiadiazole ring structure.

Uniqueness

2-(4-chlorophenyl)-N-(3-methyl-1,2,4-thiadiazol-5-yl)acetamide is unique due to the specific positioning of the methyl group on the thiadiazole ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H10ClN3OS

Molecular Weight

267.74 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(3-methyl-1,2,4-thiadiazol-5-yl)acetamide

InChI

InChI=1S/C11H10ClN3OS/c1-7-13-11(17-15-7)14-10(16)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,14,15,16)

InChI Key

VGVWOVSRDRPDHS-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)NC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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